molecular formula C18H24N2O3 B4940095 ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate

ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate

Cat. No.: B4940095
M. Wt: 316.4 g/mol
InChI Key: SZJIMHZUBUEXLT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate is a synthetic organic compound with a complex structure It features an indole ring, a common motif in many biologically active molecules, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ester Group: The ester group can be introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the ester with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its indole structure.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole ring, used in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIMHZUBUEXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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